Deracoxib-d4

Description

BenchChem offers high-quality Deracoxib-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Deracoxib-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

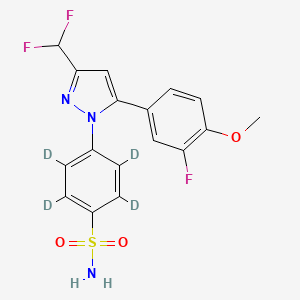

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetradeuterio-4-[3-(difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)pyrazol-1-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O3S/c1-26-16-7-2-10(8-13(16)18)15-9-14(17(19)20)22-23(15)11-3-5-12(6-4-11)27(21,24)25/h2-9,17H,1H3,(H2,21,24,25)/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZQAZKAZLXFMK-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)F)C3=CC(=C(C=C3)OC)F)[2H])[2H])S(=O)(=O)N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Determining the Isotopic Purity of Deracoxib-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies used to determine the isotopic purity of Deracoxib-d4, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Deracoxib. While specific batch-to-batch isotopic purity values for commercially available Deracoxib-d4 are proprietary and not publicly available, this document outlines the standard experimental protocols employed for such characterization. Furthermore, it details the mechanism of action of Deracoxib and presents relevant diagrams to illustrate experimental workflows and signaling pathways.

Introduction to Deracoxib and its Deuterated Analog

Deracoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used in veterinary medicine to manage pain and inflammation associated with osteoarthritis, as well as postoperative orthopedic and dental pain in dogs.[1][2] By selectively inhibiting COX-2, Deracoxib reduces the production of prostaglandins involved in the inflammatory cascade, while sparing the COX-1 isoform responsible for maintaining the gastric mucosa and renal blood flow, thus potentially reducing the risk of certain side effects associated with non-selective NSAIDs.[1][3]

Deracoxib-d4 is a stable isotope-labeled version of Deracoxib, where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This modification makes it a valuable tool in pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative bioanalysis by mass spectrometry. The precise isotopic purity of Deracoxib-d4 is a critical parameter that ensures the accuracy and reliability of such studies.

Isotopic Purity Data of Deracoxib-d4

The isotopic purity of a deuterated compound refers to the percentage of the substance that contains the desired number of deuterium atoms. It is a crucial quality attribute for deuterated standards. While specific certificates of analysis for Deracoxib-d4 are not publicly accessible, the following table summarizes the typical specifications for high-quality deuterated compounds used in pharmaceutical research.

| Parameter | Typical Specification | Analytical Method(s) |

| Isotopic Purity | ≥ 98% | Mass Spectrometry, NMR Spectroscopy |

| Deuterium Incorporation | ≥ 99% for d4 species | Mass Spectrometry |

| Chemical Purity | ≥ 98% | HPLC, LC-MS |

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like Deracoxib-d4 relies on sophisticated analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

Principle: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). By analyzing the mass spectrum of a deuterated compound, the relative abundance of the desired deuterated species (d4) can be compared to the unlabeled (d0) and partially deuterated (d1, d2, d3) species.

Instrumentation: High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, coupled with a liquid chromatography (LC) system are typically employed.

Methodology:

-

Sample Preparation: A solution of Deracoxib-d4 is prepared in a suitable solvent (e.g., acetonitrile/water mixture).

-

Chromatographic Separation: The sample is injected into an LC system to separate Deracoxib-d4 from any potential impurities. A C18 column is commonly used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometric Analysis: The eluent from the LC column is introduced into the mass spectrometer. The instrument is operated in full scan mode to acquire the mass spectrum of the eluting Deracoxib-d4 peak.

-

Data Analysis:

-

The mass spectrum will show a cluster of peaks corresponding to the different isotopic species of Deracoxib.

-

The theoretical m/z values for Deracoxib (d0) and Deracoxib-d4 are calculated.

-

The relative intensity of the peak corresponding to the [M+H]+ ion of Deracoxib-d4 is compared to the intensities of the [M+H]+ ions of the d0, d1, d2, and d3 species.

-

The isotopic purity is calculated as the percentage of the d4 species relative to the sum of all isotopic species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides information about the chemical environment of atomic nuclei. For deuterated compounds, the absence of signals in the ¹H NMR spectrum at the positions of deuteration confirms the incorporation of deuterium. The isotopic purity can also be estimated by comparing the integration of the remaining proton signals to a known internal standard.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Methodology:

-

Sample Preparation: A precise amount of Deracoxib-d4 is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube. A known amount of an internal standard with a distinct NMR signal may be added for quantitative analysis.

-

¹H NMR Spectrum Acquisition: The ¹H NMR spectrum is acquired.

-

Data Analysis:

-

The absence or significant reduction of proton signals at the expected positions on the phenyl ring confirms deuteration.

-

The integration of the remaining proton signals is compared to the integration of the signal from the internal standard to determine the concentration of any residual non-deuterated Deracoxib.

-

This allows for the calculation of the chemical purity and provides a semi-quantitative measure of isotopic enrichment.

-

Mandatory Visualizations

Deracoxib Mechanism of Action: COX-2 Inhibition

Deracoxib exerts its anti-inflammatory and analgesic effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Caption: Deracoxib's selective inhibition of the COX-2 enzyme.

Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates the general workflow for determining the isotopic purity of Deracoxib-d4 using LC-MS.

Caption: Workflow for LC-MS based isotopic purity analysis.

References

Deracoxib-d4's Mechanism of Action as a Selective COX-2 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of Deracoxib, a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, with a focus on its high selectivity for the cyclooxygenase-2 (COX-2) enzyme. While this document centers on Deracoxib, it also addresses Deracoxib-d4, a deuterated isotopologue. It is critical to note that Deracoxib-d4 is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies. The inclusion of deuterium atoms provides a distinct mass signature for mass spectrometry, enabling precise quantification of Deracoxib in biological samples. The deuteration is not intended to alter the pharmacological activity, and thus, the mechanism of action and inhibitory profile of Deracoxib-d4 are presumed to be identical to that of Deracoxib. This guide will detail the molecular interactions, summarize key quantitative data on enzyme inhibition, and provide an overview of the experimental protocols used to determine these properties.

Introduction: The Role of Cyclooxygenase in Inflammation

The cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandins, which are lipid compounds that mediate a variety of physiological and pathological processes. There are two primary isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in homeostatic functions. These include protecting the gastric mucosa, maintaining renal blood flow, and supporting platelet aggregation.

-

COX-2: In contrast, COX-2 is an inducible enzyme. Its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. The prostaglandins produced by COX-2 are key mediators of pain, fever, and inflammation.

The therapeutic goal of NSAIDs is to reduce inflammation and pain by inhibiting COX-2, while minimizing the adverse effects associated with the inhibition of COX-1's protective functions.

Deracoxib: A Selective COX-2 Inhibitor

Deracoxib is a diaryl-substituted pyrazole derivative that belongs to the coxib class of NSAIDs.[1] Its chemical structure allows it to selectively bind to and inhibit the COX-2 enzyme. This selectivity is attributed to structural differences in the active sites of COX-1 and COX-2. The active site of COX-2 is larger and has a side pocket that is not present in COX-1. The bulkier structure of coxib drugs, like Deracoxib, allows them to fit into the active site and side pocket of COX-2, leading to potent inhibition. Conversely, their size sterically hinders their entry into the narrower active site of the COX-1 enzyme. This selective inhibition of COX-2 is the cornerstone of Deracoxib's anti-inflammatory and analgesic effects, with a reduced risk of the gastrointestinal side effects often seen with non-selective NSAIDs.

Signaling Pathway of COX-2 Inhibition by Deracoxib

The following diagram illustrates the simplified signaling pathway leading to inflammation and how Deracoxib intervenes.

Quantitative Analysis of Deracoxib's COX-2 Selectivity

The selectivity of an NSAID for COX-2 over COX-1 is a critical determinant of its therapeutic index. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) for each enzyme isoform. The ratio of the IC50 for COX-1 to the IC50 for COX-2 provides a selectivity index. A higher ratio indicates greater selectivity for COX-2.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | Assay System |

| Deracoxib | 9.99 | 0.203 | 48.5 | Canine in vitro whole blood assay[2] |

| Robenacoxib | 10.8 | 0.079 | 128.8 | Canine in vitro whole blood assay[2] |

As previously stated, specific inhibitory data for Deracoxib-d4 is not available in the scientific literature. It is assumed that its IC50 values and selectivity ratio are comparable to those of Deracoxib.

Experimental Protocols for Determining COX Inhibition

The in vitro whole blood assay is a widely accepted method for evaluating the inhibitory activity and selectivity of NSAIDs on COX-1 and COX-2 in a physiologically relevant environment.

Canine In Vitro Whole Blood Assay

Objective: To determine the IC50 values of a test compound (e.g., Deracoxib) for the inhibition of COX-1 and COX-2 in canine whole blood.

Principle:

-

COX-1 Activity: Measured by the synthesis of thromboxane B2 (TxB2) in whole blood allowed to clot. During clotting, platelets are activated and produce TxB2 via the COX-1 pathway.

-

COX-2 Activity: Measured by the synthesis of prostaglandin E2 (PGE2) in whole blood stimulated with lipopolysaccharide (LPS). LPS induces the expression of COX-2 in monocytes, which then produce PGE2.

Methodology:

-

Blood Collection: Fresh whole blood is collected from healthy dogs into tubes containing an anticoagulant (for the COX-2 assay) or no anticoagulant (for the COX-1 assay).

-

Compound Incubation: The test compound (Deracoxib) is dissolved in a suitable solvent (e.g., DMSO) and added to aliquots of whole blood at various concentrations. A vehicle control (solvent only) is also included.

-

COX-1 Assay (Thromboxane B2 Measurement):

-

Blood samples without anticoagulant are incubated at 37°C for a defined period (e.g., 1 hour) to allow for clotting and subsequent TxB2 production.

-

The reaction is stopped by placing the samples on ice and adding a COX inhibitor (e.g., indomethacin) to prevent further prostaglandin synthesis.

-

Serum is separated by centrifugation.

-

TxB2 levels in the serum are quantified using a validated immunoassay (e.g., ELISA).

-

-

COX-2 Assay (Prostaglandin E2 Measurement):

-

Blood samples with anticoagulant are incubated with a COX-2 inducing agent, typically lipopolysaccharide (LPS), at 37°C for an extended period (e.g., 24 hours) to allow for COX-2 expression and PGE2 synthesis.

-

The reaction is stopped, and plasma is separated by centrifugation.

-

PGE2 levels in the plasma are quantified using a validated immunoassay (e.g., ELISA).

-

-

Data Analysis:

-

The percentage inhibition of TxB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the canine in vitro whole blood assay.

References

The Critical Role of Deracoxib-d4 in Advancing Pharmacokinetic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Deracoxib-d4 as an internal standard in pharmacokinetic (PK) studies of Deracoxib, a non-steroidal anti-inflammatory drug (NSAID) of the coxib class. While specific public data on the application of Deracoxib-d4 is limited, this document outlines a comprehensive, representative methodology based on established principles of bioanalytical method development and validation using stable isotope-labeled internal standards.

Introduction to Deracoxib and the Need for a Robust Internal Standard

Deracoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used in veterinary medicine to manage pain and inflammation. Accurate characterization of its absorption, distribution, metabolism, and excretion (ADME) is paramount for determining optimal dosing regimens and ensuring safety and efficacy.

Pharmacokinetic studies rely on the precise quantification of the drug in biological matrices, typically plasma. The gold standard for such bioanalysis is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The accuracy of this technique is significantly enhanced by the use of a stable isotope-labeled internal standard (SIL-IS). Deracoxib-d4, a deuterated analog of Deracoxib, serves as an ideal internal standard. It is chemically identical to Deracoxib but has a different mass due to the replacement of four hydrogen atoms with deuterium. This mass difference allows it to be distinguished by the mass spectrometer, while its identical physicochemical properties ensure it behaves similarly to the parent drug during sample extraction, chromatography, and ionization, thereby correcting for variability in these steps.

Experimental Protocol: A Representative Bioanalytical LC-MS/MS Method

The following protocol describes a typical validated LC-MS/MS method for the quantification of Deracoxib in plasma using Deracoxib-d4 as an internal standard.

2.1. Materials and Reagents

-

Deracoxib analytical standard

-

Deracoxib-d4 (internal standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Control biological matrix (e.g., dog plasma)

2.2. Sample Preparation: Protein Precipitation

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To a 100 µL aliquot of plasma, add 20 µL of Deracoxib-d4 working solution (e.g., at 500 ng/mL).

-

Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

2.3. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to ensure separation from matrix components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (hypothetical):

-

Deracoxib: Q1/Q3 (e.g., m/z 398.1 -> 199.1)

-

Deracoxib-d4: Q1/Q3 (e.g., m/z 402.1 -> 203.1)

-

-

Data Presentation: Method Validation and Pharmacokinetic Parameters

A bioanalytical method must be rigorously validated to ensure its reliability. The following tables present representative data from such a validation, followed by a summary of pharmacokinetic parameters from a hypothetical study.

Table 1: Calibration Curve for Deracoxib in Plasma

| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

| 1.0 | 1.02 | 102.0 | 5.8 |

| 2.5 | 2.45 | 98.0 | 4.2 |

| 5.0 | 5.10 | 102.0 | 3.5 |

| 10 | 9.85 | 98.5 | 2.1 |

| 50 | 50.5 | 101.0 | 1.8 |

| 100 | 99.2 | 99.2 | 2.5 |

| 500 | 498.5 | 99.7 | 1.5 |

| 1000 | 1005 | 100.5 | 1.9 |

Table 2: Accuracy and Precision of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

| LLOQ | 1.0 | 0.98 | 98.0 | 6.5 | 7.2 |

| Low | 3.0 | 2.95 | 98.3 | 4.8 | 5.5 |

| Mid | 75 | 76.2 | 101.6 | 2.9 | 3.8 |

| High | 750 | 745.5 | 99.4 | 2.1 | 3.1 |

Table 3: Representative Pharmacokinetic Parameters of Deracoxib Following Oral Administration in Dogs (2 mg/kg)

| Parameter | Unit | Mean Value | Standard Deviation |

| Cmax | ng/mL | 850 | 150 |

| Tmax | h | 2.5 | 0.8 |

| AUC(0-t) | ngh/mL | 6500 | 1200 |

| AUC(0-inf) | ngh/mL | 6800 | 1350 |

| t1/2 | h | 8.5 | 1.5 |

| CL/F | L/h/kg | 0.29 | 0.06 |

| Vd/F | L/kg | 3.5 | 0.7 |

Visualizations: Workflows and Pathways

4.1. Experimental Workflow

A typical workflow for the preparation and analysis of plasma samples for pharmacokinetic studies.

4.2. Deracoxib's Mechanism of Action: COX-2 Inhibition Pathway

Simplified signaling pathway illustrating Deracoxib's inhibition of the COX-2 enzyme.

Conclusion

The use of Deracoxib-d4 as an internal standard is integral to the development of robust and reliable bioanalytical methods for pharmacokinetic studies of Deracoxib. Its stable isotope-labeled nature ensures the highest degree of accuracy in quantification by LC-MS/MS. The methodologies and data presented in this guide, while representative, provide a solid framework for researchers and drug development professionals to design and execute rigorous pharmacokinetic evaluations of Deracoxib, ultimately contributing to its safe and effective therapeutic use.

An In-Depth Technical Guide to the Synthesis of Deuterium-Labeled Deracoxib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for deuterium-labeled Deracoxib, specifically Deracoxib-d4. The inclusion of deuterium, a stable isotope of hydrogen, in drug molecules can significantly alter their pharmacokinetic profiles, often leading to improved metabolic stability and an enhanced therapeutic window. This document details the proposed synthetic routes, experimental methodologies, and available quantitative data, offering a valuable resource for researchers in medicinal chemistry and drug development.

Introduction to Deuterium-Labeled Deracoxib

Deracoxib is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class, which selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. It is primarily used in veterinary medicine to manage pain and inflammation. The deuterium-labeled version, Deracoxib-d4, incorporates four deuterium atoms on the phenylsulfonamide ring. This specific labeling is intended to slow down oxidative metabolism at this site, potentially leading to a longer half-life and altered pharmacokinetic properties compared to the non-labeled parent drug.

The IUPAC name for Deracoxib-d4 is 2,3,5,6-tetradeuterio-4-[3-(difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)pyrazol-1-yl]benzenesulfonamide, and its Chemical Abstracts Service (CAS) number is 1794780-24-7.

Proposed Synthesis Pathway for Deracoxib-d4

The synthesis of Deracoxib-d4 can be logically divided into two key stages:

-

Stage 1: Synthesis of the Deuterated Precursor: The preparation of the key deuterated intermediate, 4-aminobenzenesulfonamide-d4.

-

Stage 2: Assembly of the Final Molecule: The conversion of the deuterated intermediate into Deracoxib-d4 through a series of reactions analogous to the synthesis of the non-labeled drug.

The overall proposed synthetic pathway is illustrated below:

Caption: Proposed multi-stage synthesis pathway for Deracoxib-d4.

Experimental Protocols and Data

This section provides detailed experimental protocols for the key steps in the synthesis of Deracoxib-d4. The procedures are based on established methods for the synthesis of the non-deuterated analogue and general techniques for deuterium labeling.

Stage 1: Synthesis of 4-Aminobenzenesulfonamide-d4

Experimental Protocol: Catalytic Hydrogen-Deuterium Exchange of 4-Aminobenzenesulfonamide

-

Reactants:

-

4-Aminobenzenesulfonamide

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Transition metal catalyst (e.g., Ru/C, Pd/C, or an Iridium complex)

-

-

Procedure:

-

In a pressure vessel, a mixture of 4-aminobenzenesulfonamide and the chosen catalyst (e.g., 5 mol%) in D₂O is prepared.

-

The vessel is sealed and heated to a specified temperature (typically between 100-150 °C) with stirring for a prolonged period (24-72 hours) to allow for efficient H-D exchange.

-

After cooling to room temperature, the catalyst is removed by filtration through a pad of celite.

-

The D₂O is removed under reduced pressure.

-

The resulting solid, 4-aminobenzenesulfonamide-d4, is then washed with a small amount of cold water and dried under vacuum.

-

-

Expected Outcome:

-

High isotopic enrichment of deuterium on the aromatic ring. The efficiency of the exchange will depend on the catalyst, temperature, and reaction time.

-

Quantitative Data (Estimated)

| Parameter | Value |

| Yield | > 90% |

| Isotopic Purity | > 95% (d4 species) |

| Appearance | White to off-white solid |

Stage 2: Assembly of Deracoxib-d4

The following steps are based on the synthesis of non-deuterated Deracoxib as described in Chinese patent CN107686465B, adapted for the deuterated precursor.

3.2.1. Synthesis of p-Sulfonamidophenylhydrazine-d4 Hydrochloride

This two-step, one-pot procedure converts the deuterated aminobenzenesulfonamide into the corresponding hydrazine derivative.

Caption: Workflow for the synthesis of the deuterated hydrazine intermediate.

Experimental Protocol:

-

Reactants:

-

4-Aminobenzenesulfonamide-d4

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium sulfite (Na₂SO₃)

-

-

Procedure:

-

4-Aminobenzenesulfonamide-d4 is dissolved in a mixture of concentrated hydrochloric acid and water.

-

The solution is cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, a solution of sodium sulfite in water is prepared and cooled.

-

The cold diazonium salt solution is slowly added to the sodium sulfite solution.

-

The reaction mixture is stirred at a low temperature for several hours and then allowed to warm to room temperature.

-

Concentrated hydrochloric acid is added, and the mixture is heated to facilitate the reduction and precipitation of the hydrazine hydrochloride salt.

-

The mixture is cooled, and the solid product, p-sulfonamidophenylhydrazine-d4 hydrochloride, is collected by filtration, washed with cold water, and dried.

-

Quantitative Data (Estimated)

| Parameter | Value |

| Yield | 70-80% |

| Appearance | White to pale yellow crystalline solid |

3.2.2. Synthesis of Deracoxib-d4

This final step involves the condensation of the deuterated hydrazine with a diketone intermediate to form the pyrazole ring of Deracoxib.

Experimental Protocol:

-

Reactants:

-

p-Sulfonamidophenylhydrazine-d4 hydrochloride

-

4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)-1,3-butanedione

-

Ethanol

-

-

Procedure:

-

A mixture of p-sulfonamidophenylhydrazine-d4 hydrochloride and 4,4-difluoro-1-(3-fluoro-4-methoxyphenyl)-1,3-butanedione is suspended in ethanol.

-

The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction mixture is cooled to room temperature, and water is added to precipitate the crude product.

-

The solid is collected by filtration, washed with a mixture of ethanol and water, and then dried.

-

The crude Deracoxib-d4 can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

-

Quantitative Data (Estimated)

| Parameter | Value |

| Yield | 85-95% |

| Isotopic Purity | Maintained from precursor |

| Chemical Purity | > 98% (after recrystallization) |

| Appearance | Off-white to pale yellow powder |

Summary of Quantitative Data

The following table summarizes the estimated quantitative data for the key steps in the synthesis of Deracoxib-d4.

| Step | Starting Material | Product | Estimated Yield | Estimated Isotopic Purity |

| 1. Deuteration | 4-Aminobenzenesulfonamide | 4-Aminobenzenesulfonamide-d4 | > 90% | > 95% (d4) |

| 2. Hydrazine Formation | 4-Aminobenzenesulfonamide-d4 | p-Sulfonamidophenylhydrazine-d4 | 70-80% | Maintained |

| 3. Condensation | p-Sulfonamidophenylhydrazine-d4 | Deracoxib-d4 | 85-95% | Maintained |

Conclusion

The synthesis of deuterium-labeled Deracoxib (Deracoxib-d4) is a feasible process that leverages established synthetic methodologies for both the non-deuterated parent compound and general techniques for deuterium labeling of aromatic systems. The key to a successful synthesis lies in the efficient and highly selective deuteration of the 4-aminobenzenesulfonamide precursor. The subsequent steps of diazotization, reduction, and condensation are expected to proceed with good yields, similar to those reported for the non-deuterated synthesis. This guide provides a solid foundation for researchers and drug development professionals to undertake the synthesis of this and other related deuterated compounds for further investigation.

Commercial Suppliers and Technical Guide for High-Purity Deracoxib-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of high-purity Deracoxib-d4, along with essential technical information for its application in research and development. Deracoxib-d4, a deuterated analog of the selective COX-2 inhibitor Deracoxib, serves as an invaluable internal standard for pharmacokinetic and metabolic studies.

Commercial Availability of Deracoxib-d4

Below is a summary of identified commercial suppliers for Deracoxib-d4:

| Supplier | Product Name | Catalog Number (Example) | CAS Number | Molecular Formula | Notes |

| Toronto Research Chemicals (TRC) | Deracoxib-d4 | D281922 | 1794780-24-7 | C₁₇H₁₀D₄F₃N₃O₃S | Available through LGC Standards. |

| MedChemExpress (MCE) | Deracoxib-d4 | HY-17509S | 1794780-24-7 | C₁₇H₁₀D₄F₃N₃O₃S | Labeled as a deuterium-labeled Deracoxib. |

| Pharmaffiliates | Deracoxib-d4 | Not specified | 1794780-24-7 | C₁₇H₁₀D₄F₃N₃O₃S | Listed as a pharmaceutical standard. |

| Simson Pharma Limited | Deracoxib-d4 | Not specified | 1794780-24-7 | C₁₇H₁₀D₄F₃N₃O₃S | Accompanied by a Certificate of Analysis. |

Quality and Purity Specifications

The purity of Deracoxib-d4 is a critical parameter for its use as an internal standard. A typical Certificate of Analysis will include the following information:

| Parameter | Specification | Method |

| Chemical Purity | ≥98% | HPLC, LC-MS |

| Isotopic Purity (Deuterium Incorporation) | ≥99% (d₄) | Mass Spectrometry |

| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry |

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in DMSO, Methanol | Visual Inspection |

Experimental Protocols

The following is a representative experimental protocol for the quantification of Deracoxib in biological matrices using Deracoxib-d4 as an internal standard. This method is adapted from established high-performance liquid chromatography (HPLC) procedures for Deracoxib.[1]

Objective: To determine the concentration of Deracoxib in plasma samples using HPLC with UV detection.

Materials:

-

Deracoxib analytical standard

-

Deracoxib-d4 internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium phosphate monobasic

-

Orthophosphoric acid

-

Water (HPLC grade)

-

Plasma samples

Instrumentation:

-

HPLC system with UV detector

-

Atlantis C18 column (or equivalent)

-

Centrifuge

-

Vortex mixer

Procedure:

-

Preparation of Standard and Internal Standard Solutions:

-

Prepare a stock solution of Deracoxib in methanol.

-

Prepare a stock solution of Deracoxib-d4 in methanol.

-

Prepare working standard solutions by serial dilution of the stock solution.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma sample, add a known amount of Deracoxib-d4 internal standard solution.

-

Add 200 µL of isopropyl alcohol and 400 µL of chloroform.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase.

-

-

HPLC Analysis:

-

Mobile Phase: A mixture of 10 mM potassium phosphate (pH 4.5) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column: Atlantis C18.

-

Detection: UV at 252 nm.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of Deracoxib to Deracoxib-d4 against the concentration of the Deracoxib standards.

-

Determine the concentration of Deracoxib in the plasma samples from the calibration curve.

-

Visualizations

The following diagrams illustrate the signaling pathway of Deracoxib and a typical experimental workflow for its analysis.

References

Understanding the Certificate of Analysis for Deracoxib-d4: A Technical Guide

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated internal standard like Deracoxib-d4 is a critical document. It provides assurance of the identity, purity, and quality of the compound, which is essential for the accuracy and reliability of analytical studies. This guide offers an in-depth explanation of the data and methodologies typically presented in a CoA for Deracoxib-d4.

Deracoxib-d4 is the deuterium-labeled version of Deracoxib, a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective COX-2 inhibitor.[1] Deuterated standards are crucial for quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS), where they serve as internal standards to correct for variations during sample preparation and analysis.

Core Data Presentation

A typical Certificate of Analysis for Deracoxib-d4 will present key quantitative data in a structured format. The following tables summarize the essential information commonly found.

Table 1: Compound Identification and Physical Properties

| Parameter | Specification |

| Chemical Name | 2,3,5,6-tetradeuterio-4-[3-(difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)pyrazol-1-yl]benzenesulfonamide[2] |

| Molecular Formula | C₁₇H₁₀D₄F₃N₃O₃S |

| Molecular Weight | 401.4 g/mol [2] |

| Monoisotopic Mass | 401.09590396 Da[2] |

| CAS Number | 1794780-24-7[2] |

| Appearance | Light yellow to yellow solid[3] |

| Solubility | Soluble in DMSO[4] |

Table 2: Purity and Impurity Profile

| Analysis | Method | Result |

| Purity | LCMS | 99.65%[3] |

| Purity | HPLC | ≥98%[4] |

| Isotopic Purity (d4) | Mass Spectrometry | ≥99% |

| Residual Solvents | GC-MS | Complies with specifications |

| Water Content | Karl Fischer Titration | ≤0.5% |

Experimental Protocols

The quantitative data presented in a CoA is backed by rigorous experimental protocols. Below are detailed methodologies for the key analytical techniques used.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of pharmaceutical compounds.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., Atlantis C18) is commonly used.[5]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 10 mM potassium phosphate, pH 4.5) and an organic solvent like acetonitrile.[5]

-

Flow Rate: Typically around 1.0 mL/min.[5]

-

Detection: UV detection at a wavelength where Deracoxib has significant absorbance, such as 252 nm.[5]

-

Procedure: A solution of Deracoxib-d4 is prepared in a suitable solvent (e.g., DMSO) and injected into the HPLC system. The area of the main peak corresponding to Deracoxib-d4 is compared to the total area of all peaks to calculate the purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Purity

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it ideal for confirming the identity and assessing the purity of isotopically labeled compounds.

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).

-

Ionization Source: Electrospray ionization (ESI) is commonly used.

-

Mass Analysis: The instrument is set to monitor for the specific mass-to-charge ratio (m/z) of the Deracoxib-d4 molecular ion.

-

Procedure: Similar to HPLC, a solution of the sample is injected. The mass spectrometer confirms the presence of the correct molecular weight for Deracoxib-d4, verifying its identity. The purity is determined by comparing the peak area of the target compound to the total ion chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure of a compound, confirming the identity and the position of the deuterium labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d6).

-

Experiments:

-

¹H NMR (Proton NMR): This spectrum is used to identify the presence and environment of hydrogen atoms. In Deracoxib-d4, the absence of signals from the deuterated positions of the phenyl ring confirms successful labeling.

-

¹³C NMR (Carbon-13 NMR): Provides information about the carbon skeleton of the molecule.

-

¹⁹F NMR (Fluorine-19 NMR): Used to confirm the presence and environment of the fluorine atoms in the structure.

-

-

Procedure: A small amount of the sample is dissolved in the NMR solvent and placed in the spectrometer. The resulting spectra are analyzed to ensure they are consistent with the expected structure of Deracoxib-d4.

Visualizing Key Information

Diagrams are powerful tools for visualizing complex information such as experimental workflows and chemical structures.

Caption: Logical workflow for the generation of a Certificate of Analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Deracoxib-d4 | C17H14F3N3O3S | CID 71315516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Deracoxib = 98 HPLC 169590-41-4 [sigmaaldrich.com]

- 5. Determination of deracoxib in feline plasma samples using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and Stability of Deracoxib-d4 in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Deracoxib-d4 in common organic solvents. Due to the limited availability of public data specifically for the deuterated form, this guide leverages available information for non-deuterated Deracoxib and combines it with established principles of how isotopic labeling can influence these physicochemical properties. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and handling of Deracoxib-d4.

Introduction to Deracoxib-d4

Deracoxib is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The deuterated analog, Deracoxib-d4, is a stable, isotopically labeled version of the parent compound. Such labeling is frequently employed in pharmacokinetic and metabolic studies to trace the molecule's fate within a biological system. Understanding the solubility and stability of Deracoxib-d4 in various organic solvents is critical for the preparation of stock solutions, formulation development, and ensuring the accuracy and reproducibility of experimental results.

Solubility of Deracoxib

The following table summarizes the known solubility of non-deuterated Deracoxib in several common organic solvents.

| Organic Solvent | Solubility (approximate) |

| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL |

| Dimethylformamide (DMF) | ~10 mg/mL |

| Ethanol | ~3 mg/mL |

Note: This data is for the non-deuterated form of Deracoxib and should be used as a guideline for Deracoxib-d4. Empirical determination of solubility for the specific batch of Deracoxib-d4 is highly recommended.

Theoretical Impact of Deuteration on Solubility

The substitution of hydrogen with deuterium does not significantly alter the key physicochemical properties that govern solubility, such as polarity, molecular volume, and the capacity for hydrogen bonding. Therefore, the solubility of Deracoxib-d4 is expected to be very close to that of Deracoxib. Minor differences, if any, are generally considered to be within the range of experimental variability.

Stability of Deracoxib-d4

The stability of a compound refers to its ability to resist chemical degradation under various conditions. For isotopically labeled compounds like Deracoxib-d4, understanding stability is crucial for ensuring the integrity of the label and the overall molecule.

General Stability Profile

Non-deuterated Deracoxib is reported to be stable for at least two years when stored as a solid at -20°C. When dissolved in an organic solvent such as DMSO or DMF, it is recommended to prepare fresh solutions or store them at -20°C for short periods.

The Kinetic Isotope Effect and Enhanced Stability

A key consideration for the stability of deuterated compounds is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-D bond as the rate-determining step will proceed more slowly than the corresponding reaction with a C-H bond.[1][2][3][4][5]

This phenomenon can lead to enhanced metabolic stability of deuterated drugs in vivo, as enzymatic degradation pathways that involve C-H bond cleavage are slowed.[6][][8] While this is a significant factor in biological systems, the KIE can also contribute to increased stability in solution, particularly if the degradation pathway involves the cleavage of one of the deuterated bonds. Therefore, it is plausible that Deracoxib-d4 may exhibit slightly enhanced stability compared to its non-deuterated counterpart under certain conditions.

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of a compound like Deracoxib-d4. These should be adapted and optimized for specific experimental needs.

Solubility Determination

4.1.1. Kinetic Solubility Assay

This method provides a rapid assessment of solubility and is suitable for high-throughput screening.[9][10][11][12]

-

Objective: To determine the concentration at which a compound precipitates from a solution when added from a concentrated organic stock.

-

Methodology:

-

Prepare a high-concentration stock solution of Deracoxib-d4 in 100% DMSO (e.g., 10 mM).

-

In a 96-well plate, perform serial dilutions of the stock solution with the desired organic solvent.

-

Add a fixed volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

-

The kinetic solubility is the concentration at which precipitation is first observed.

-

4.1.2. Thermodynamic (Shake-Flask) Solubility Assay

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[13][14][15][16]

-

Objective: To determine the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.

-

Methodology:

-

Add an excess amount of solid Deracoxib-d4 to a known volume of the test solvent in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the undissolved solid to settle.

-

Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

-

Quantify the concentration of Deracoxib-d4 in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Stability Assessment

4.2.1. Solution Stability Study

-

Objective: To determine the stability of Deracoxib-d4 in a specific solvent over time and under different storage conditions.

-

Methodology:

-

Prepare a stock solution of Deracoxib-d4 in the desired organic solvent at a known concentration.

-

Aliquot the solution into multiple vials.

-

Store the vials under different conditions (e.g., room temperature, 4°C, -20°C) and protect from light.

-

At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), analyze an aliquot from each storage condition by HPLC.

-

Compare the peak area of the Deracoxib-d4 peak to the initial time point (T=0) to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.

-

4.2.2. Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and pathways and for developing stability-indicating analytical methods.[17][18][19][20][21][22] These studies involve exposing the drug substance to stress conditions that are more severe than accelerated stability testing.[17][18][19][20][21][22]

-

Objective: To accelerate the degradation of Deracoxib-d4 to identify potential degradation products and establish a stability-indicating analytical method.

-

Methodology:

-

Acid/Base Hydrolysis: Treat a solution of Deracoxib-d4 with acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions at room temperature and elevated temperatures (e.g., 60°C).

-

Oxidation: Treat a solution of Deracoxib-d4 with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Stress: Expose a solid sample and a solution of Deracoxib-d4 to high temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose a solid sample and a solution of Deracoxib-d4 to UV and visible light according to ICH Q1B guidelines.[17]

-

At appropriate time points, neutralize the samples (if necessary) and analyze by a suitable method (e.g., LC-MS) to identify and quantify any degradation products.

-

Visualizations

Cyclooxygenase (COX) Signaling Pathway

Deracoxib is a selective COX-2 inhibitor. The following diagram illustrates the role of COX enzymes in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Caption: The Cyclooxygenase (COX) pathway and the inhibitory action of Deracoxib-d4 on COX-2.

Experimental Workflow for Solubility and Stability Assessment

The following diagram outlines a logical workflow for the comprehensive assessment of the solubility and stability of a research compound like Deracoxib-d4.

Caption: A generalized workflow for determining the solubility and stability of a pharmaceutical compound.

Conclusion

This technical guide provides essential information on the solubility and stability of Deracoxib-d4, primarily based on data from its non-deuterated analog and established scientific principles. While specific experimental data for Deracoxib-d4 is limited, the provided protocols and theoretical considerations offer a robust framework for its handling and characterization in a research and development setting. For critical applications, it is imperative to empirically determine the solubility and stability of the specific batch of Deracoxib-d4 being used.

References

- 1. youtube.com [youtube.com]

- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 3. Portico [access.portico.org]

- 4. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 5. Deuterated drug - Wikipedia [en.wikipedia.org]

- 6. Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. enamine.net [enamine.net]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. diposit.ub.edu [diposit.ub.edu]

- 17. snscourseware.org [snscourseware.org]

- 18. m.youtube.com [m.youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. m.youtube.com [m.youtube.com]

- 21. m.youtube.com [m.youtube.com]

- 22. m.youtube.com [m.youtube.com]

Navigating the Regulatory Maze: A Technical Guide to Deuterated Internal Standards in Bioanalysis

For researchers, scientists, and drug development professionals, the use of deuterated internal standards (IS) is a cornerstone of robust and reliable bioanalytical method validation, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides an in-depth exploration of the regulatory guidelines governing their use, complete with quantitative data summaries, detailed experimental protocols, and visual workflows to ensure compliance and scientific rigor.

The selection and proper use of an internal standard are critical for compensating for the variability inherent in the analytical process, from sample extraction to instrumental analysis. Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established comprehensive guidelines to ensure the quality and consistency of bioanalytical data. The ICH M10 guideline on bioanalytical method validation is a pivotal document that harmonizes the expectations of these agencies.[1][2][3][4]

Stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds, are considered the gold standard in quantitative bioanalysis.[5][6] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample processing and analysis, thus providing the most accurate correction for potential variabilities.[5][6]

Core Principles and Regulatory Expectations

The fundamental principle behind using a deuterated internal standard is to have a compound that experiences the same analytical variations as the analyte, thereby ensuring that the ratio of their responses remains constant. Regulatory guidelines emphasize the need for a well-characterized and suitable internal standard to be added to all calibration standards, quality control (QC) samples, and study samples.[1]

Selection and Characterization of Deuterated Internal Standards

The ideal deuterated internal standard should meet several criteria:

-

High Isotopic Purity: To prevent interference from the unlabeled analyte.

-

No Isotopic Exchange: The deuterium atoms should not exchange with protons from the surrounding environment under the analytical conditions.[6]

-

Co-elution (for LC-MS): The IS should ideally co-elute with the analyte to effectively compensate for matrix effects.[7]

-

Structural Similarity: A stable isotope-labeled version of the analyte is the preferred choice.[6]

The certificate of analysis for the deuterated internal standard should be available and provide information on its purity and isotopic distribution.

Quantitative Acceptance Criteria

Regulatory guidelines provide specific quantitative criteria for various validation parameters that are directly or indirectly related to the performance of the internal standard. These are summarized in the table below.

| Validation Parameter | Acceptance Criteria | Regulatory Guidance |

| Internal Standard Response Variability | The coefficient of variation (%CV) of the IS response should be within a defined limit (e.g., <15-20%) across all calibration standards and QCs in an analytical run. Incurred sample IS responses should be within 50-150% of the mean IS response of the calibration standards and QCs.[5] | FDA, ICH M10 |

| Selectivity | In blank samples, the response at the retention time of the analyte and IS should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the internal standard.[8] | ICH M10 |

| Precision | The %CV of the back-calculated concentrations of calibration standards and QCs should not exceed 15% (20% at the LLOQ).[9] | ICH M10 |

| Accuracy | The mean accuracy of the back-calculated concentrations of calibration standards and QCs should be within ±15% of the nominal value (±20% at the LLOQ).[10] | ICH M10 |

| Matrix Effect | The IS-normalized matrix factor should have a %CV ≤ 15% across different lots of biological matrix.[11] | ICH M10 |

| Stability | The mean concentration of the analyte in stability samples should be within ±15% of the nominal concentration.[12][13] | ICH M10 |

Experimental Protocols

Detailed and well-documented experimental protocols are essential for a successful bioanalytical method validation. The following sections outline the methodologies for key experiments related to the use of deuterated internal standards.

Experimental Protocol for Evaluation of Internal Standard Response Variability

Objective: To assess the consistency of the internal standard response across an analytical run.

Procedure:

-

Prepare calibration standards and quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the biological matrix.

-

Add a constant concentration of the deuterated internal standard to all calibration standards, QCs, and unknown study samples.

-

Process and analyze the samples according to the established bioanalytical method.

-

Record the peak area or height of the internal standard for each sample.

-

Calculate the mean, standard deviation, and coefficient of variation (%CV) of the internal standard response for the calibration standards and QCs.

-

For each unknown sample, compare its internal standard response to the mean response of the calibration standards and QCs.

Acceptance Criteria: The %CV of the IS response for calibrators and QCs should be within a pre-defined limit (e.g., ≤15%). The IS response of individual unknown samples should typically be within 50-150% of the mean IS response of the calibrators and QCs.[5]

Experimental Protocol for Assessment of Matrix Effects

Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.

Procedure:

-

Obtain at least six different lots of the biological matrix from individual donors.

-

Prepare two sets of samples for each matrix lot at low and high analyte concentrations:

-

Set 1 (Neat Solution): Analyte and internal standard spiked into the reconstitution solvent.

-

Set 2 (Post-extraction Spiked): Blank matrix is extracted, and the analyte and internal standard are added to the final extract.

-

-

Analyze both sets of samples.

-

Calculate the matrix factor (MF) for the analyte and the internal standard for each matrix lot:

-

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

-

-

Calculate the IS-normalized matrix factor:

-

IS-Normalized MF = (Analyte MF) / (Internal Standard MF)

-

-

Calculate the %CV of the IS-normalized matrix factor across all matrix lots.

Acceptance Criteria: The %CV of the IS-normalized matrix factor should be ≤ 15%.[11]

Experimental Protocol for Internal Standard Stability Assessment

Objective: To evaluate the stability of the deuterated internal standard under various storage and processing conditions.

Procedure:

-

Prepare QC samples at low and high concentrations.

-

Subject the samples to the following stability tests:

-

Freeze-Thaw Stability: Freeze and thaw the samples for at least three cycles.

-

Short-Term (Bench-Top) Stability: Keep the samples at room temperature for a duration that reflects the expected sample handling time.[12]

-

Long-Term Stability: Store the samples at the intended storage temperature for a period equal to or longer than the expected storage duration of study samples.[12]

-

Processed Sample Stability: Store the extracted samples in the autosampler for the maximum anticipated run time.[13]

-

-

Analyze the stability samples against a freshly prepared calibration curve.

-

Calculate the mean concentration of the analyte in the stability samples and compare it to the nominal concentrations.

Acceptance Criteria: The mean concentration of the analyte in the stability samples should be within ±15% of the nominal concentration.[12][13] It is generally not necessary to study the stability of a stable-isotope labeled internal standard if it can be demonstrated that no isotope exchange occurs under the same conditions as the analyte stability was demonstrated.[10]

Visualizing Workflows and Logical Relationships

To further clarify the complex processes involved in the regulatory-compliant use of deuterated internal standards, the following diagrams have been generated using the DOT language.

This diagram illustrates the overall workflow for bioanalytical method validation, highlighting the central role of full validation which encompasses several key experiments where the performance of the deuterated internal standard is critical.

This decision tree provides a logical framework for troubleshooting and addressing excessive internal standard response variability, a common challenge in bioanalysis.

This workflow diagram visually outlines the steps involved in conducting a thorough matrix effect experiment, a critical component of bioanalytical method validation.

Conclusion

The use of deuterated internal standards is a regulatory expectation and a scientific necessity for robust bioanalytical methods. Adherence to the guidelines set forth by the FDA, EMA, and ICH is paramount for ensuring data integrity and the successful submission of drug development applications. By implementing rigorous validation protocols, carefully monitoring internal standard performance, and employing systematic troubleshooting strategies, researchers can confidently generate high-quality bioanalytical data that is both reliable and defensible. This guide serves as a comprehensive resource to navigate the complexities of these regulatory requirements and to foster best practices in the use of deuterated internal standards.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. ICH M10 Bioanalytical Method Validation Guideline-1 year Later. | Semantic Scholar [semanticscholar.org]

- 5. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. myadlm.org [myadlm.org]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 10. ema.europa.eu [ema.europa.eu]

- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Deracoxib-d4 Sample Preparation in Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of plasma samples containing Deracoxib-d4, a deuterated internal standard for the non-steroidal anti-inflammatory drug (NSAID) Deracoxib. The following sections offer a comparative overview of common extraction techniques, quantitative performance data, and step-by-step experimental procedures to guide researchers in developing robust and reliable bioanalytical methods.

Introduction to Deracoxib and Bioanalytical Challenges

Deracoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used in veterinary medicine to manage pain and inflammation. Accurate quantification of Deracoxib in plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. As with many pharmaceuticals, the presence of complex biological matrices such as plasma necessitates an efficient sample preparation strategy to remove interfering substances like proteins and phospholipids. The choice of sample preparation technique significantly impacts the sensitivity, accuracy, and precision of subsequent analysis, typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This guide explores three prevalent sample preparation techniques:

-

Protein Precipitation (PPT): A rapid and straightforward method involving the addition of an organic solvent to denature and precipitate plasma proteins.

-

Liquid-Liquid Extraction (LLE): A technique that separates the analyte of interest from the aqueous plasma matrix into an immiscible organic solvent.

-

Solid-Phase Extraction (SPE): A chromatographic method that uses a solid sorbent to selectively retain and elute the analyte, providing a high degree of sample cleanup.

Deracoxib-d4 is the recommended internal standard for the quantitative analysis of Deracoxib, as its physical and chemical properties are nearly identical to the parent drug, ensuring similar behavior during sample processing and analysis.

Comparative Overview of Sample Preparation Techniques

The selection of an appropriate sample preparation method depends on various factors, including the desired level of sample cleanliness, throughput requirements, and the specific analytical challenges posed by the analyte and matrix. The following table summarizes the quantitative performance of the described techniques.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Analyte Recovery | 78% (for a highly protein-bound compound)[1] | >95% (average recovery) | >88% (for Celecoxib, a similar molecule) |

| Matrix Effect | Potential for significant ion suppression due to co-eluting phospholipids.[2] | Moderate, generally cleaner than PPT. | Minimal, provides the cleanest extracts. |

| Throughput | High | Moderate | Low to Moderate (can be automated) |

| Cost per Sample | Low | Low to Moderate | High |

| Simplicity | High | Moderate | Low (requires method development) |

Experimental Protocols

Protein Precipitation (PPT) Protocol

This protocol outlines a general procedure for protein precipitation using acetonitrile, a commonly used solvent for this purpose.[3][4][5]

Materials:

-

Plasma sample containing Deracoxib-d4

-

Acetonitrile (ACN), HPLC grade

-

Microcentrifuge tubes or 96-well precipitation plates

-

Pipettors and tips

-

Vortex mixer

-

Centrifuge or vacuum manifold (for plates)

Procedure:

-

Pipette 100 µL of the plasma sample into a microcentrifuge tube or a well of a 96-well precipitation plate.

-

Add 300 µL of cold acetonitrile (a 3:1 solvent-to-sample ratio) to the plasma sample.[4][5]

-

Cap the tubes or seal the plate and vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.

-

Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins. Alternatively, if using a precipitation plate, apply a vacuum to draw the supernatant through the filter.

-

Carefully transfer the supernatant to a clean tube or a 96-well collection plate.

-

The sample is now ready for LC-MS/MS analysis. If necessary, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase to increase concentration.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is adapted from a validated method for the extraction of Deracoxib from feline plasma.[6]

Materials:

-

Plasma sample containing Deracoxib-d4

-

Isopropyl alcohol, HPLC grade

-

Chloroform, HPLC grade

-

Microcentrifuge tubes

-

Pipettors and tips

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Procedure:

-

Pipette 250 µL of the plasma sample into a clean microcentrifuge tube.

-

Add 50 µL of isopropyl alcohol and vortex briefly.

-

Add 1 mL of chloroform to the tube.

-

Cap the tube and vortex vigorously for 30 seconds.

-

Centrifuge the sample at 10,000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the lower organic layer (chloroform) to a clean tube, avoiding the protein pellet at the interface.

-

Evaporate the chloroform extract to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

-

Vortex briefly and transfer the reconstituted sample to an autosampler vial for injection.

Solid-Phase Extraction (SPE) Protocol

This protocol is a general procedure that can be adapted for Deracoxib-d4 using a C18 SPE cartridge, based on methods for similar COX-2 inhibitors.

Materials:

-

Plasma sample containing Deracoxib-d4

-

C18 SPE cartridges (e.g., 100 mg, 1 mL)

-

Methanol, HPLC grade

-

Deionized water

-

Elution solvent (e.g., Methanol or Acetonitrile)

-

SPE vacuum manifold

-

Pipettors and tips

-

Vortex mixer

-

Evaporator (e.g., nitrogen evaporator)

Procedure:

-

Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the sorbent. Do not allow the cartridge to dry out.

-

Loading: Load 250 µL of the plasma sample onto the conditioned cartridge.

-

Washing: Wash the cartridge with 1 mL of deionized water to remove salts and other polar impurities. A second wash with a weak organic solvent (e.g., 5% methanol in water) can be included for further cleanup.

-

Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any residual water.

-

Elution: Elute the analyte of interest by passing 1 mL of the elution solvent (e.g., methanol) through the cartridge. Collect the eluate in a clean tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.

-

Vortex briefly and transfer the reconstituted sample to an autosampler vial.

Visualizations

Deracoxib Mechanism of Action: COX-2 Inhibition Pathway

Caption: Deracoxib selectively inhibits the COX-2 enzyme.

General Experimental Workflow for Plasma Sample Preparation

Caption: Workflow for plasma sample preparation techniques.

References

- 1. Plasma deproteinization by precipitation and filtration in the 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. agilent.com [agilent.com]

- 6. Determination of deracoxib in feline plasma samples using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Deracoxib-d4 in Canine Pharmacokinetic Studies

Introduction

These application notes provide a comprehensive overview and detailed protocols for the use of Deracoxib-d4 in canine pharmacokinetic (PK) studies. Deracoxib is a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, which selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. Deracoxib-d4, a stable isotope-labeled version of Deracoxib, is the preferred internal standard for bioanalytical quantification of Deracoxib in biological matrices, ensuring accuracy and precision in pharmacokinetic assessments.

These guidelines are intended for researchers, scientists, and drug development professionals engaged in veterinary pharmaceutical research.

Mechanism of Action

Deracoxib exerts its anti-inflammatory, analgesic, and antipyretic effects by selectively inhibiting the COX-2 enzyme.[1] The COX-2 enzyme is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1] Unlike non-selective NSAIDs, Deracoxib has a lower affinity for the COX-1 enzyme at therapeutic doses, which is responsible for producing prostaglandins that protect the gastrointestinal mucosa and maintain renal blood flow. This selective inhibition of COX-2 is thought to reduce the risk of gastrointestinal side effects.

Pharmacokinetic Profile of Deracoxib in Canines

Deracoxib is well-absorbed orally in dogs, with a bioavailability exceeding 90%.[2] When administered with food, the bioavailability is at its greatest. The time to reach maximum plasma concentration (Tmax) is approximately 2-3 hours.[1] The terminal elimination half-life is around 3 hours. Despite the relatively short half-life, clinical effectiveness is observed for a longer duration, allowing for once-daily dosing in many cases. Plasma concentrations of Deracoxib increase proportionally with the dose for oral doses up to 8 mg/kg/day.[3]

Data Presentation

Table 1: Recommended Oral Dosages of Deracoxib for Canines

| Indication | Dosage | Frequency | Duration |

| Osteoarthritis Pain and Inflammation | 1-2 mg/kg | Once Daily | As needed |

| Postoperative Orthopedic Pain | 3-4 mg/kg | Once Daily | Not to exceed 7 days |

| Postoperative Dental Pain | 1-2 mg/kg | Once Daily | For 3 days |

Data sourced from FDA and DailyMed labeling information.[1][3]

Table 2: Summary of Pharmacokinetic Parameters of Deracoxib in Canines

| Parameter | Value | Condition |

| Oral Bioavailability (F) | > 90% | Single 2.35 mg/kg dose |

| Time to Peak Plasma Concentration (Tmax) | ~2-3 hours | Single oral dose |

| Terminal Elimination Half-Life (t½) | ~3 hours | Following IV administration |

| Protein Binding | > 90% | In vitro at 0.1-10 µg/mL |

| Systemic Exposure | Dose-proportional | Up to 8 mg/kg/day |

Note: Specific Cmax and AUC values are dependent on the study design and dosage administered and are not consistently reported in publicly available literature. However, systemic exposure has been shown to be dose-proportional up to 8 mg/kg/day.[3]

Experimental Protocols

Protocol 1: Canine Pharmacokinetic Study of Orally Administered Deracoxib

1. Objective: To determine the pharmacokinetic profile of a single oral dose of Deracoxib in healthy adult dogs.

2. Animals: A cohort of healthy, adult mixed-breed or beagle dogs, both male and female, with body weights within a specified range (e.g., 10-20 kg). Animals should be acclimated to the study environment and fasted overnight prior to dosing.

3. Dosing: Administer a single oral dose of Deracoxib (e.g., 2 mg/kg or 4 mg/kg) in a palatable formulation.

4. Blood Sampling:

- Collect approximately 2-3 mL of whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin) at the following time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

- Immediately after collection, centrifuge the blood samples (e.g., at 1500 x g for 10 minutes at 4°C) to separate the plasma.

- Transfer the plasma into labeled cryovials and store at -80°C until analysis.

5. Data Analysis:

- Analyze plasma samples for Deracoxib concentration using a validated LC-MS/MS method with Deracoxib-d4 as the internal standard (see Protocol 2).

- Calculate the following pharmacokinetic parameters using non-compartmental analysis: Cmax, Tmax, AUC(0-t), AUC(0-inf), and t½.

Protocol 2: Bioanalytical Method for Quantification of Deracoxib in Canine Plasma using LC-MS/MS

1. Objective: To accurately quantify the concentration of Deracoxib in canine plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Deracoxib-d4 as an internal standard.

2. Materials and Reagents:

- Deracoxib analytical standard

- Deracoxib-d4 (internal standard)

- HPLC-grade acetonitrile, methanol, and water

- Formic acid

- Canine control plasma

3. Sample Preparation (Protein Precipitation):

- To 100 µL of canine plasma sample, standard, or quality control sample, add 10 µL of Deracoxib-d4 internal standard working solution (e.g., 1 µg/mL in methanol).

- Vortex briefly.

- Add 300 µL of acetonitrile to precipitate plasma proteins.

- Vortex for 1 minute.

- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 40°C.

- Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

- Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Representative):

- LC System: A suitable UHPLC or HPLC system.

- Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

- Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

- Flow Rate: 0.4 mL/min.

- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

- MRM Transitions (example):

- Deracoxib: Precursor ion > Product ion (to be determined by infusion)

- Deracoxib-d4: Precursor ion > Product ion (to be determined by infusion)

5. Calibration and Quantification:

- Prepare a calibration curve in control canine plasma ranging from approximately 1 to 2000 ng/mL.

- Analyze quality control samples at low, medium, and high concentrations along with the study samples.

- Quantify Deracoxib concentration by calculating the peak area ratio of the analyte to the internal standard.

Mandatory Visualizations

Caption: COX-2 signaling pathway and the inhibitory action of Deracoxib.

Caption: Workflow for a typical canine pharmacokinetic study.

References

Application Note: Quantitation of Deracoxib in Tissue Samples using Deracoxib-d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract